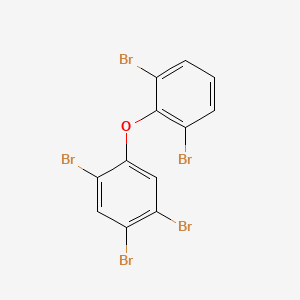
2,2',4,5,6'-ペンタブロモジフェニルエーテル
概要
説明
2,2’,4,4’,6-Pentabromodiphenyl Ether is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants. It is used as Brominated flame retardants (BFRs) in various consumer products .
Molecular Structure Analysis
The molecular formula of 2,2’,4,5,6’-Pentabromodiphenyl ether is C12H5Br5O. The structure consists of two phenyl rings connected by an ether linkage, with five bromine atoms substituted on the phenyl rings .Physical and Chemical Properties Analysis
2,2’,4,5,6’-Pentabromodiphenyl ether has a molar mass of 564.688 g/mol. It appears as a viscous white to amber-colored liquid. It has a density of 2.3±0.1 g/cm^3, and it decomposes at its boiling point. It is not soluble in water .科学的研究の応用
環境モニタリング
PBDEs: は、さまざまな消費者製品に難燃剤として広く使用されています。その残留性と生物蓄積の可能性により、環境中の存在を監視することが不可欠です。2,2',4,5,6'-ペンタブロモジフェニルエーテルは、汚染レベルを評価するために環境サンプルでよく測定されます。 水、土壌、空気サンプル中のこの化合物を検出および定量するために、高度なクロマトグラフィーおよび質量分析法が使用されています .
毒性学研究
2,2',4,5,6'-ペンタブロモジフェニルエーテルの毒性影響は、重要な研究分野です。研究者は、野生生物や人間の健康への影響、特に内分泌かく乱物質としての役割について調査しています。 研究では、人間や生態系への潜在的なリスクを理解するために、動物モデルにおける化合物の影響を評価することがよくあります .
材料科学
材料科学では、2,2',4,5,6'-ペンタブロモジフェニルエーテルなどのPBDEの適用が、材料の難燃性を向上させるために検討されています。研究は、環境安全性に妥協することなく、耐火性を向上させた新しい材料の開発に焦点を当てています。 ポリマーや繊維に組み込まれたときの化合物の有効性と安定性は、主要な研究トピックです .
分析方法開発
分析化学者は、2,2',4,5,6'-ペンタブロモジフェニルエーテルの検出と定量のための方法を開発および改良しています。ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィータンデム質量分析(LC-MS/MS)などの技術は、感度と特異性を最適化するために使用されます。 これらの方法は、環境モニタリングと規制遵守に不可欠です .
薬理学および生物医学研究
2,2',4,5,6'-ペンタブロモジフェニルエーテルは薬理学で直接使用されていませんが、環境中の存在は、その代謝と薬物動態の特性に関する研究を促してきました。研究の目的は、それが生物系でどのように吸収、分布、代謝、および排泄されるかを理解することです。 この研究は、安全性ガイドラインと暴露リスク評価を通知します .
環境科学と政策
2,2',4,5,6'-ペンタブロモジフェニルエーテルに関する研究は、その政策的影響にまで及びます。持続性のある有機汚染物質(POP)として分類されていることを考えると、研究は規制上の決定と代替案の開発に情報を提供します。 分解生成物や長期的な生態学的影響を含む、化合物の環境運命は、政策と法令を導くために研究されています .
Safety and Hazards
作用機序
Target of Action
2,2’,4,5,6’-Pentabromodiphenyl ether is a brominated flame retardant . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body .
Mode of Action
It is known to cause endocrine-mediated effects, suggesting that it may interact with hormone receptors or disrupt hormone production .
Biochemical Pathways
It has been shown to induce lipid accumulation throughout differentiation in mouse and human preadipocyte cell models in vitro .
Pharmacokinetics
Due to its lipophilicity and stability, it is known to bioaccumulate in the environment .
Result of Action
The molecular and cellular effects of 2,2’,4,5,6’-Pentabromodiphenyl ether’s action include lipid accumulation in preadipocytes, suggesting a potential role in adipogenesis . It is also suspected to cause developmental effects in nursed babies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4,5,6’-Pentabromodiphenyl ether. For instance, its persistence and bioaccumulation in the environment can lead to long-term exposure and potential health effects .
生化学分析
Biochemical Properties
2,2’,4,5,6’-Pentabromodiphenyl ether plays a role in biochemical reactions primarily as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound binds to the active site of the enzyme, inhibiting its activity and thus affecting the metabolism of other substances. Additionally, 2,2’,4,5,6’-Pentabromodiphenyl ether can interact with proteins involved in cellular signaling pathways, potentially disrupting normal cellular functions .
Cellular Effects
2,2’,4,5,6’-Pentabromodiphenyl ether has been shown to influence various cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for cell survival and inflammation responses. Furthermore, 2,2’,4,5,6’-Pentabromodiphenyl ether can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,2’,4,5,6’-Pentabromodiphenyl ether exerts its effects through several mechanisms. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various detoxifying enzymes. This binding leads to the activation of AhR and subsequent changes in gene expression. Additionally, 2,2’,4,5,6’-Pentabromodiphenyl ether can inhibit the activity of enzymes such as cytochrome P450, affecting the metabolism of other compounds. The compound’s ability to generate ROS also contributes to its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,5,6’-Pentabromodiphenyl ether can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to 2,2’,4,5,6’-Pentabromodiphenyl ether has been shown to cause persistent oxidative stress and inflammation in cells, potentially leading to chronic health effects .
Dosage Effects in Animal Models
The effects of 2,2’,4,5,6’-Pentabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and changes in gene expression. At higher doses, it can lead to significant toxicity, including liver damage, neurotoxicity, and reproductive toxicity. These adverse effects are often dose-dependent, with higher doses causing more severe outcomes .
Metabolic Pathways
2,2’,4,5,6’-Pentabromodiphenyl ether is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 2,2’,4,5,6’-Pentabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged biological effects and potential toxicity .
Subcellular Localization
The subcellular localization of 2,2’,4,5,6’-Pentabromodiphenyl ether can influence its activity and function. The compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and metabolism. Additionally, it can be found in mitochondria, where it may disrupt mitochondrial function and contribute to oxidative stress .
特性
IUPAC Name |
1,2,4-tribromo-5-(2,6-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMCUVMAIQWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879914 | |
| Record name | BDE-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-66-6 | |
| Record name | 2,2',4,5,6'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5,6'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5X2BU2QJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)
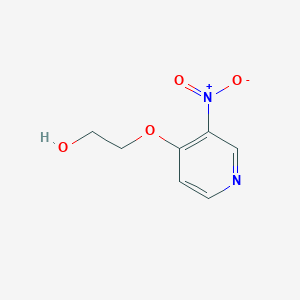
![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)

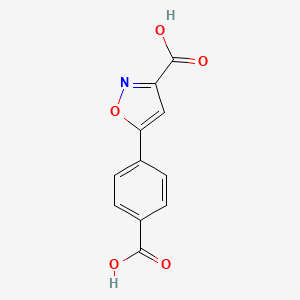
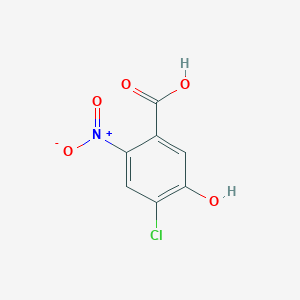
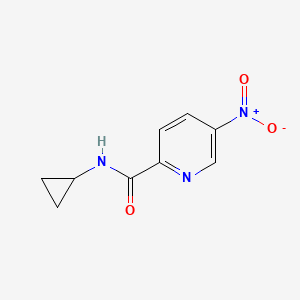
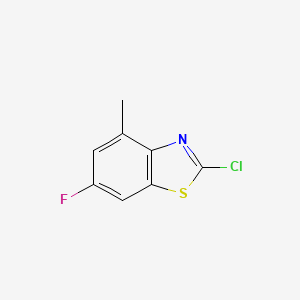
![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B1457915.png)
![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)
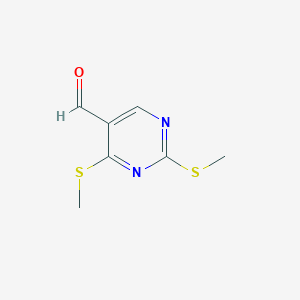
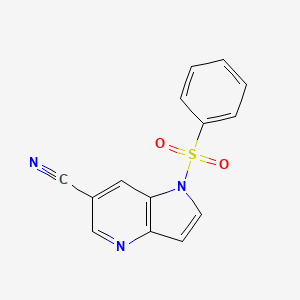
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)
